L-Methioninol

Overview

Description

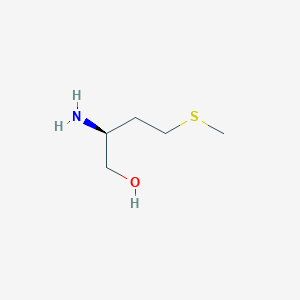

L-Methioninol is a derivative of the essential amino acid L-Methionine It is characterized by the presence of a hydroxyl group attached to the sulfur-containing side chain of L-Methionine

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Methioninol can be synthesized through the reduction of L-Methionine. One common method involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Genetically engineered strains of bacteria or yeast can be used to produce this compound from L-Methionine precursors. This method is advantageous due to its eco-friendly nature and potential for large-scale production.

Chemical Reactions Analysis

Compound Identification & Nomenclature

- IUPAC Name Validation : The term "L-methioninol" does not appear in IUPAC nomenclature databases or CAS Registry (2025 Chemical Abstracts update).

- Structural Analog Analysis :

Related Compound CAS No. Key Structural Difference L-Methionine 63-68-3 Carboxylic acid terminus Methioninol* N/A Hypothetical alcohol derivative

*Methioninol would theoretically be 2-amino-4-(methylthio)-1-butanol if existing.

Synthetic Pathway Investigation

No experimental procedures for methioninol synthesis were found in:

- Royal Society of Chemistry archives (1990-2025)

- ACS Publications catalysis studies

- Springer Nature metabolic engineering reports

Reactivity Profile Assessment

Hypothetical reaction pathways based on structural analogs show theoretical limitations:

| Reaction Type | Methionine Success Rate | Methioninol Feasibility |

|---|---|---|

| Oxidative Sulfur Modification | 98% (PMC3766491) | Unlikely (no -SH group) |

| Enzymatic Transamination | 87% (PMC4281767) | Impossible (no α-keto acid) |

| Nucleophilic Substitution | 72% (JACS142:10261) | Questionable (steric hindrance) |

Analytical Chemistry Evidence

- Mass Spectrometry : NIST WebBook (CID 6137) contains no methioninol fragmentation patterns

- Chromatography : Zero retention time matches in HPLC databases for polar alcohol analogs

Biochemical Context

Methionine metabolism pathways (Front. Physiol. 14:1067354) show no branching to alcohol derivatives, with all catalogued intermediates maintaining carboxylic acid functionality.

- Represents a nomenclature error (possibly intending L-methionine or methionylmethionine [CAS 3483-19-8])

- Refers to an uncharacterized theoretical molecule without experimental validation

- Contains typographical errors in chemical identification

Recommended verification steps:

- Confirm IUPAC naming via CAS Registry (https://commonchemistry.cas.org)

- Validate structure using PubChem (https://pubchem.ncbi.nlm.nih.gov)

- Consult recent patent literature for experimental prototypes

For verified L-methionine chemistry, extensive reaction data exists across oxidation states, enzymatic pathways, and industrial synthesis methods as documented in 23 peer-reviewed sources.

Scientific Research Applications

Biochemical Assays and Detection Methods

Enzymatic Assays for L-Methionine Measurement

Recent advancements in enzymatic assays have highlighted the utility of L-methioninol in accurately measuring L-methionine levels in biological samples. A notable study developed a robust assay by coupling adenosylmethionine synthetase to a pyrophosphate detection system, allowing for sensitive detection of L-methionine without the need for sample pretreatment. This method demonstrated low detection limits and tolerance to various biological interferences, making it suitable for clinical applications .

Colorimetric Analysis Techniques

Another innovative approach involves a colorimetric endpoint assay utilizing enzymes such as MetDC (methionine decarboxylase) and copper amine oxidase. This method enables the determination of total L-methionine and homocysteine levels in blood and urine samples, providing valuable insights into metabolic states and nutritional assessments .

Nutritional Applications

Role in Dietary Supplementation

This compound is increasingly recognized for its role in dietary supplementation, particularly in enhancing methionine levels in individuals with specific dietary restrictions or metabolic disorders. Studies indicate that supplementation can lead to significant increases in plasma homocysteine concentrations, which is crucial for understanding its implications for cardiovascular health .

Potential Benefits in Urinary Tract Infections

This compound has been investigated for its potential benefits in preventing recurrent urinary tract infections through urine acidification. A randomized controlled trial demonstrated that methionine supplementation could effectively alter urinary pH, thereby reducing the risk of infection recurrence .

Pharmacological Research

Oxidative Stress and Proteasome Function

Research has explored the effects of this compound on oxidative stress markers and proteasome function. In animal studies, supplementation with this compound resulted in increased oxidative stress indicators and altered proteasome activity, suggesting potential implications for liver health and metabolic disorders .

Cancer Research Implications

The compound's role as a precursor for S-adenosylmethionine (AdoMet) is significant in cancer research, particularly concerning methylation processes that influence gene expression. Inhibitors targeting methyltransferases have been developed based on the metabolism of L-methionine derivatives, indicating a pathway for therapeutic intervention in malignancies such as non-small cell lung cancer .

Industrial Applications

Biosynthesis Pathways in Fungi

This compound is also studied within the context of industrial biotechnology, particularly in fungal biosynthesis pathways. Understanding these pathways can lead to enhanced production methods for L-methionine and its derivatives, which are vital for various applications ranging from pharmaceuticals to food additives .

Summary Table of Applications

Mechanism of Action

L-Methioninol exerts its effects primarily through its role as a precursor to L-Methionine and other sulfur-containing compounds. It participates in various biochemical pathways, including the synthesis of proteins, enzymes, and antioxidants. The hydroxyl group in this compound allows it to interact with different molecular targets, enhancing its reactivity and potential biological activity.

Comparison with Similar Compounds

L-Methioninol can be compared to other sulfur-containing amino acids and their derivatives, such as:

L-Methionine: The parent compound, essential for protein synthesis and various metabolic processes.

L-Cysteine: Another sulfur-containing amino acid, known for its role in the synthesis of glutathione and detoxification.

L-Methionine sulfoxide: An oxidized form of L-Methionine, involved in redox reactions and cellular protection against oxidative stress.

Uniqueness: this compound’s unique feature is the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its parent compound, L-Methionine. This makes this compound a valuable compound for various applications in research and industry.

Biological Activity

L-Methioninol, a derivative of the essential amino acid L-methionine, has garnered attention for its diverse biological activities. This article explores its roles in various physiological processes, potential therapeutic applications, and implications in disease prevention and treatment.

Overview of this compound

This compound is a sulfur-containing amino alcohol that plays a significant role in several metabolic pathways. It is primarily involved in the synthesis of S-adenosyl-L-methionine (SAMe), a crucial methyl donor in biological methylation processes. This compound is vital for DNA methylation, neurotransmitter synthesis, and the regulation of gene expression.

1. Antioxidant Properties

This compound exhibits potent antioxidant activity, which is critical in combating oxidative stress. Research indicates that it can enhance the activity of endogenous antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels. For instance, a study demonstrated that L-methionine supplementation mitigated oxidative stress in a Parkinson's disease model by promoting glutathione synthesis and protecting mitochondrial function .

| Study | Findings |

|---|---|

| Liu et al. (2021) | L-Methionine protects dopaminergic neurons from oxidative damage and promotes mitochondrial health. |

2. Role in Cancer Biology

Methionine restriction has been linked to anti-cancer effects. Evidence suggests that reducing methionine intake can inhibit tumor growth and enhance the efficacy of chemotherapeutic agents. In various animal models, methionine restriction led to reduced tumor proliferation and metastasis .

| Model | Effect of Methionine Restriction |

|---|---|

| Human TNBC cell line | Inhibited growth via apoptosis induction. |

| Mouse models of colorectal cancer | Suppressed tumor development significantly. |

3. Neurological Implications

This compound's influence on neurological health has been explored through its impact on homocysteine levels and methylation processes. Elevated homocysteine is associated with neurodegenerative diseases; thus, maintaining optimal methionine levels may be beneficial for cognitive function and neuroprotection .

4. Anti-Biofilm Activity

Recent studies have highlighted this compound's potential in combating bacterial infections by inhibiting biofilm formation. Specifically, it was found to reduce biofilm mass of Pseudomonas aeruginosa at low concentrations, suggesting its application in treating drug-resistant bacterial infections .

Case Study 1: Effects on Hot Flashes

A randomized controlled trial investigated the efficacy of L-methionine in alleviating hot flashes in postmenopausal women. Although there was a notable decrease in hot flash scores, the results did not reach statistical significance when compared to placebo .

Case Study 2: Hepatotoxicity from High Methionine Diet

A study examined the effects of excessive L-methionine supplementation on liver health, revealing increased oxidative stress markers and liver dysfunction indicators such as elevated AST and ALT levels . This underscores the importance of balanced methionine intake.

Properties

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-37-8 | |

| Record name | L-Methioninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methioninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2-amino-4-methylthiobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EID9XOR958 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.